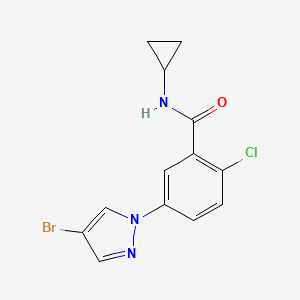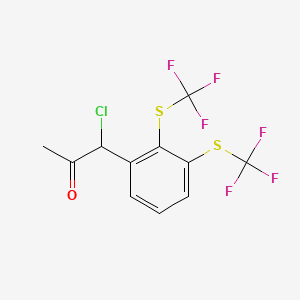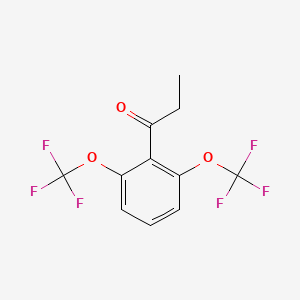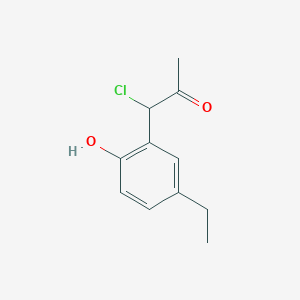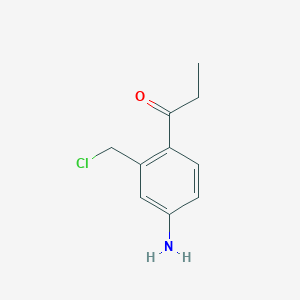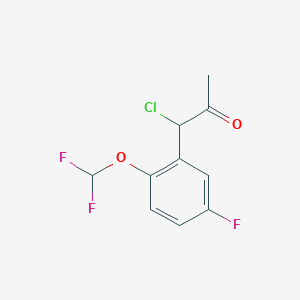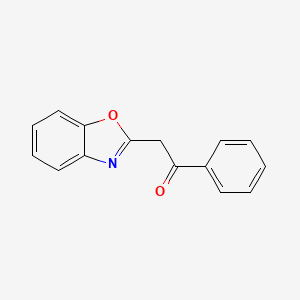
1a,24(R)-Dihydroxycholecalciferol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tacalcitol is a synthetic analogue of vitamin D3, specifically known as 1,24-dihydroxyvitamin D3. It is primarily used as a topical treatment for psoriasis, a chronic skin condition characterized by red, scaly patches. Tacalcitol works by slowing down the overproduction of skin cells, thereby reducing the formation of plaques .
準備方法
The synthesis of tacalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol. One of the notable synthetic routes includes the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde. This reaction helps in accessing decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol .
化学反応の分析
Tacalcitol undergoes various chemical reactions, including:
Oxidation: Tacalcitol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the tacalcitol molecule, leading to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
Tacalcitol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of vitamin D analogues.
Biology: Tacalcitol is used to study the effects of vitamin D analogues on cell differentiation and proliferation.
Medicine: It is primarily used in the treatment of psoriasis and other skin conditions like chronic chapped lips and severe dry skin conditions.
作用機序
Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes, the predominant cell type in the epidermis. By binding to these receptors, tacalcitol reduces excessive cell turnover, thereby normalizing the growth and development of skin cells. This action helps in reducing the scaling and inflammation characteristic of psoriasis .
類似化合物との比較
Tacalcitol is one of several vitamin D analogues used in the treatment of psoriasis. Other similar compounds include:
Calcipotriol: Another vitamin D analogue used for psoriasis, known for its efficacy but also associated with skin irritation.
Calcitriol: The hormonally active form of vitamin D3, used in various treatments but with a higher risk of causing hypercalcemia.
Maxacalcitol: A vitamin D analogue with similar applications but different pharmacokinetic properties.
Paricalcitol: Used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.
Eldecalcitol: Another vitamin D analogue used in the treatment of osteoporosis and psoriasis
Tacalcitol is unique in its reduced effect on calcium metabolism compared to other vitamin D analogues, making it a safer option for long-term use in dermatological treatments .
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
5-[2-[(7aR)-1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/t18?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChIキー |
BJYLYJCXYAMOFT-CRKWGWAWSA-N |
異性体SMILES |
CC(C)C(CCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
正規SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)

